![molecular formula C10H10N2O B13206029 2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13206029.png)
2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carbaldehyde is a heterocyclic compound that contains a pyridine ring substituted with a methyl(prop-2-yn-1-yl)amino group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-3-carbaldehyde with methyl(prop-2-yn-1-yl)amine under basic conditions. The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: 2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid.
Reduction: 2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid: An oxidized derivative with similar structural features but different chemical properties.
2-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-methanol: A reduced derivative with a primary alcohol group instead of an aldehyde group.
N-(prop-2-yn-1-ylamino)pyridines: A class of compounds with varying substituents on the pyridine ring.
Uniqueness
The presence of both an aldehyde and an amino group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-[methyl(prop-2-ynyl)amino]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-3-7-12(2)10-9(8-13)5-4-6-11-10/h1,4-6,8H,7H2,2H3 |
InChI Key |
KQGFVRGZFFKQAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=C(C=CC=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



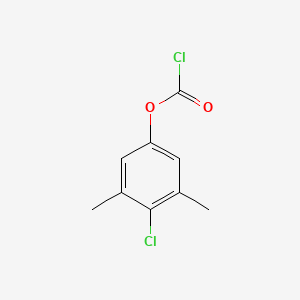
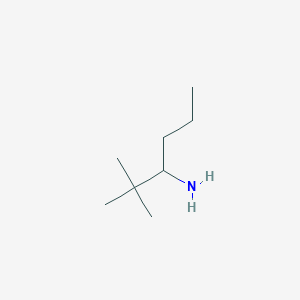
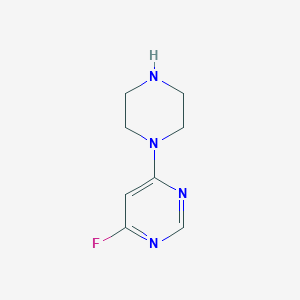
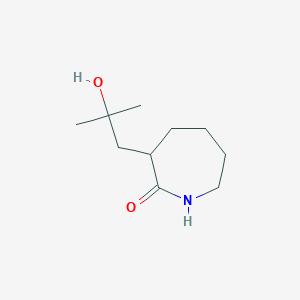
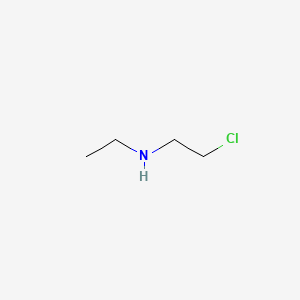
![2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid](/img/structure/B13206005.png)
![3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]piperidine](/img/structure/B13206006.png)
![6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13206010.png)
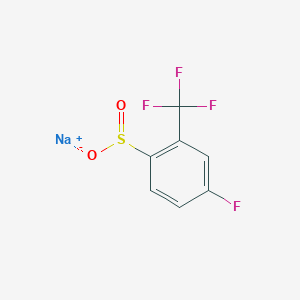


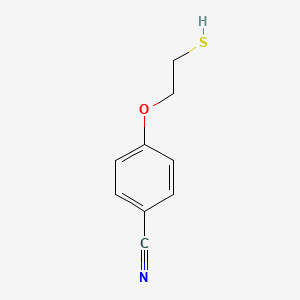
![1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13206025.png)
